L-Palmitoylcarnitine

Catalog No.
S538561
CAS No.
2364-67-2
M.F
C23H45NO4
M. Wt
399.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Palmitoylcarnitine

CAS Number

2364-67-2

Product Name

L-Palmitoylcarnitine

IUPAC Name

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C23H45NO4

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1

InChI Key

XOMRRQXKHMYMOC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Palmitoyl-L-carnitine; Hexadecanoyl-L-carnitine; L-Carnitine palmitoyl ester;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound L-Palmitoylcarnitine is 399.3349 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of O-palmitoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Biomarker for Disease Diagnosis:

Studies suggest that LPC levels in blood or urine may serve as potential biomarkers for certain diseases. For example, a metabolomics study found significantly altered levels of LPC in lung cancer patients compared to healthy controls []. However, more research is needed to validate LPC as a reliable diagnostic tool.

Therapeutic Potential:

L-Palmitoylcarnitine's role in cellular energy metabolism has led researchers to explore its therapeutic potential in various conditions. Some areas of investigation include:

  • Neurodegenerative Diseases: Studies suggest that LPC deficiency may be linked to the development of neurodegenerative diseases like Alzheimer's and Parkinson's []. Research is ongoing to determine if L-Palmitoylcarnitine supplementation could be beneficial.
  • Cardiovascular Disease: LPC's role in fatty acid transport suggests it might influence heart health. Some studies have investigated its potential benefits in heart failure patients [], but more research is needed to confirm its efficacy.

L-Palmitoylcarnitine is an ester derivative of carnitine, specifically a long-chain acylcarnitine, that plays a crucial role in fatty acid metabolism. This compound facilitates the transport of long-chain fatty acids, such as palmitic acid, into the mitochondria for β-oxidation, a process that generates adenosine triphosphate (ATP) for cellular energy. The structure of L-Palmitoylcarnitine consists of a palmitic acid moiety attached to the hydroxyl group of carnitine, enabling its function in energy metabolism and mitochondrial transport .

  • LPC functions as a transporter molecule within cells. It carries long-chain fatty acids across the mitochondrial membrane, facilitating their breakdown for energy production [, ].
  • Research suggests LPC may also play a role in other cellular processes, but more investigation is needed [].
  • Limited information is available on the safety aspects of LPC.
  • More research is needed to determine its potential toxicity or side effects [].

L-Palmitoylcarnitine is synthesized through the action of carnitine palmitoyltransferase I, which catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to carnitine. The reaction can be summarized as follows:

Palmitoyl CoA+CarnitineL Palmitoylcarnitine+CoA\text{Palmitoyl CoA}+\text{Carnitine}\rightarrow \text{L Palmitoylcarnitine}+\text{CoA}

Once inside the mitochondria, L-Palmitoylcarnitine can be converted back to palmitoyl-CoA by carnitine palmitoyltransferase II, allowing the fatty acid to enter the β-oxidation pathway .

L-Palmitoylcarnitine is integral to cellular energy production. It facilitates the transport of long-chain fatty acids across the mitochondrial membranes, which is essential for their subsequent oxidation. The β-oxidation of palmitic acid yields multiple molecules of ATP; specifically, one molecule of palmitic acid can produce approximately 106 ATP after accounting for the initial investment in ATP for its activation . Additionally, L-Palmitoylcarnitine has been implicated in metabolic conditions such as insulin resistance and type 2 diabetes mellitus, where its levels can reflect metabolic status .

L-Palmitoylcarnitine can be synthesized through enzymatic and chemical methods. The primary method involves:

  • Enzymatic Synthesis: Using carnitine palmitoyltransferase I to catalyze the reaction between palmitoyl-CoA and carnitine.
  • Chemical Synthesis: This may involve esterification reactions where palmitic acid is reacted with carnitine under acidic conditions.

The enzymatic method is preferred for producing high-purity L-Palmitoylcarnitine for research and clinical applications .

L-Palmitoylcarnitine has several applications:

  • Clinical Diagnostics: It serves as a biomarker for primary carnitine deficiency and other metabolic disorders.
  • Research: Used in studies related to mitochondrial function and fatty acid metabolism.
  • Therapeutics: Investigated for potential roles in treating conditions like insulin resistance and cardiovascular diseases due to its influence on fat metabolism .

Research indicates that L-Palmitoylcarnitine interacts with various biological pathways. It has been shown to influence insulin sensitivity and lipid metabolism. For instance, elevated levels of acylcarnitines, including L-Palmitoylcarnitine, are associated with insulin resistance and type 2 diabetes mellitus. Studies have demonstrated that L-Palmitoylcarnitine can modulate K ATP channel activity through interactions with specific proteins like Kir6.2 .

L-Palmitoylcarnitine belongs to a larger family of acylcarnitines. Here are some similar compounds:

Compound NameStructureUnique Features
AcetylcarnitineAcetyl group attachedInvolved in short-chain fatty acid metabolism
MyristoylcarnitineMyristic acid attachedFunctions similarly but with a C14 fatty acid chain
StearoylcarnitineStearic acid attachedLonger chain (C18), involved in energy metabolism
OleoylcarnitineOleic acid attachedContains a double bond; influences lipid profiles

L-Palmitoylcarnitine is unique due to its specific role in transporting palmitic acid into mitochondria for energy production, distinguishing it from other acylcarnitines that may have different chain lengths or saturation levels .

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.7

Exact Mass

399.3349

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G38O5K038

MeSH Pharmacological Classification

Vitamin B Complex

Other CAS

2364-67-2

Wikipedia

(-)-palmitoyl carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]
Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-15
1: Leduc-Gaudet JP, Reynaud O, Chabot F, Mercier J, Andrich DE, St-Pierre DH, Gouspillou G. The impact of a short-term high-fat diet on mitochondrial respiration, reactive oxygen species production, and dynamics in oxidative and glycolytic skeletal muscles of young rats. Physiol Rep. 2018 Feb;6(4). doi: 10.14814/phy2.13548. PubMed PMID: 29479852.
2: Newsom SA, Miller BF, Hamilton KL, Ehrlicher SE, Stierwalt HD, Robinson MM. Long-term rates of mitochondrial protein synthesis are increased in mouse skeletal muscle with high-fat feeding regardless of insulin-sensitizing treatment. Am J Physiol Endocrinol Metab. 2017 Nov 1;313(5):E552-E562. doi: 10.1152/ajpendo.00144.2017. Epub 2017 Jul 11. PubMed PMID: 28698283; PubMed Central PMCID: PMC5792140.
3: Buron N, Porceddu M, Roussel C, Begriche K, Trak-Smayra V, Gicquel T, Fromenty B, Borgne-Sanchez A. Chronic and low exposure to a pharmaceutical cocktail induces mitochondrial dysfunction in liver and hyperglycemia: Differential responses between lean and obese mice. Environ Toxicol. 2017 Apr;32(4):1375-1389. doi: 10.1002/tox.22331. Epub 2016 Aug 8. PubMed PMID: 27501252.
4: Liu J, Xiao HT, Wang HS, Mu HX, Zhao L, Du J, Yang D, Wang D, Bian ZX, Lin SH. Halofuginone reduces the inflammatory responses of DSS-induced colitis through metabolic reprogramming. Mol Biosyst. 2016 Jun 21;12(7):2296-303. doi: 10.1039/c6mb00154h. PubMed PMID: 27197570.
5: Monternier PA, Fongy A, Hervant F, Drai J, Collin-Chavagnac D, Rouanet JL, Roussel D. Skeletal muscle phenotype affects fasting-induced mitochondrial oxidative phosphorylation flexibility in cold-acclimated ducklings. J Exp Biol. 2015 Aug;218(Pt 15):2427-34. doi: 10.1242/jeb.122671. Epub 2015 May 29. PubMed PMID: 26026038.
6: Hagve M, Gjessing PF, Fuskevåg OM, Larsen TS, Irtun Ø. Skeletal muscle mitochondria exhibit decreased pyruvate oxidation capacity and increased ROS emission during surgery-induced acute insulin resistance. Am J Physiol Endocrinol Metab. 2015 Apr 15;308(8):E613-20. doi: 10.1152/ajpendo.00459.2014. Epub 2015 Feb 10. PubMed PMID: 25670828.
7: Monternier PA, Marmillot V, Rouanet JL, Roussel D. Mitochondrial phenotypic flexibility enhances energy savings during winter fast in king penguin chicks. J Exp Biol. 2014 Aug 1;217(Pt 15):2691-7. doi: 10.1242/jeb.104505. Epub 2014 May 6. PubMed PMID: 24803465.
8: Kuzmiak-Glancy S, Willis WT. Skeletal muscle fuel selection occurs at the mitochondrial level. J Exp Biol. 2014 Jun 1;217(Pt 11):1993-2003. doi: 10.1242/jeb.098863. Epub 2014 Mar 13. PubMed PMID: 24625643.
9: Chen L, Fan J, Li Y, Shi X, Ju D, Yan Q, Yan X, Han L, Zhu H. Modified Jiu Wei Qiang Huo decoction improves dysfunctional metabolomics in influenza A pneumonia-infected mice. Biomed Chromatogr. 2014 Apr;28(4):468-74. doi: 10.1002/bmc.3055. Epub 2013 Oct 17. PubMed PMID: 24132661.
10: So EC, Tsai KL, Wu FT, Hsu MC, Wu KC, Wu SN. Identification of minuscule inward currents as precursors to membrane electroporation-induced currents: real-time prediction of pore appearance. Cell Physiol Biochem. 2013;32(2):402-16. doi: 10.1159/000354447. Epub 2013 Aug 27. PubMed PMID: 23988522.
11: Montaigne D, Marechal X, Lefebvre P, Modine T, Fayad G, Dehondt H, Hurt C, Coisne A, Koussa M, Remy-Jouet I, Zerimech F, Boulanger E, Lacroix D, Staels B, Neviere R. Mitochondrial dysfunction as an arrhythmogenic substrate: a translational proof-of-concept study in patients with metabolic syndrome in whom post-operative atrial fibrillation develops. J Am Coll Cardiol. 2013 Oct 15;62(16):1466-73. doi: 10.1016/j.jacc.2013.03.061. Epub 2013 May 1. PubMed PMID: 23644086.
12: Li Y, Hou M, Wang JG, Wang T, Wan J, Jiao BH, Lin ZF. Changes of lymph metabolites in a rat model of sepsis induced by cecal ligation and puncture. J Trauma Acute Care Surg. 2012 Dec;73(6):1545-52. doi: 10.1097/TA.0b013e31826fc9e7. PubMed PMID: 23147180.
13: Kuzmiak S, Glancy B, Sweazea KL, Willis WT. Mitochondrial function in sparrow pectoralis muscle. J Exp Biol. 2012 Jun 15;215(Pt 12):2039-50. doi: 10.1242/jeb.065094. PubMed PMID: 22623192.
14: Pooya S, Blaise S, Moreno Garcia M, Giudicelli J, Alberto JM, Guéant-Rodriguez RM, Jeannesson E, Gueguen N, Bressenot A, Nicolas B, Malthiery Y, Daval JL, Peyrin-Biroulet L, Bronowicki JP, Guéant JL. Methyl donor deficiency impairs fatty acid oxidation through PGC-1α hypomethylation and decreased ER-α, ERR-α, and HNF-4α in the rat liver. J Hepatol. 2012 Aug;57(2):344-51. doi: 10.1016/j.jhep.2012.03.028. Epub 2012 Apr 17. PubMed PMID: 22521344.
15: Teulier L, Dégletagne C, Rey B, Tornos J, Keime C, de Dinechin M, Raccurt M, Rouanet JL, Roussel D, Duchamp C. Selective upregulation of lipid metabolism in skeletal muscle of foraging juvenile king penguins: an integrative study. Proc Biol Sci. 2012 Jun 22;279(1737):2464-72. doi: 10.1098/rspb.2011.2664. Epub 2012 Feb 22. PubMed PMID: 22357259; PubMed Central PMCID: PMC3350679.
16: Flamment M, Rieusset J, Vidal H, Simard G, Malthièry Y, Fromenty B, Ducluzeau PH. Regulation of hepatic mitochondrial metabolism in response to a high fat diet: a longitudinal study in rats. J Physiol Biochem. 2012 Sep;68(3):335-44. doi: 10.1007/s13105-012-0145-3. Epub 2012 Jan 26. PubMed PMID: 22278845.
17: Hey-Mogensen M, Jeppesen J, Madsen K, Kiens B, Franch J. Obesity augments the age-induced increase in mitochondrial capacity for H2O2 release in Zucker fatty rats. Acta Physiol (Oxf). 2012 Mar;204(3):354-61. doi: 10.1111/j.1748-1716.2011.02347.x. Epub 2011 Sep 17. PubMed PMID: 21827638.
18: Liobikas J, Majiene D, Trumbeckaite S, Kursvietiene L, Masteikova R, Kopustinskiene DM, Savickas A, Bernatoniene J. Uncoupling and antioxidant effects of ursolic acid in isolated rat heart mitochondria. J Nat Prod. 2011 Jul 22;74(7):1640-4. doi: 10.1021/np200060p. Epub 2011 Jun 7. PubMed PMID: 21648406.
19: Ciapaite J, van den Broek NM, Te Brinke H, Nicolay K, Jeneson JA, Houten SM, Prompers JJ. Differential effects of short- and long-term high-fat diet feeding on hepatic fatty acid metabolism in rats. Biochim Biophys Acta. 2011 Jul-Aug;1811(7-8):441-51. doi: 10.1016/j.bbalip.2011.05.005. Epub 2011 May 19. PubMed PMID: 21621638.
20: Bernatoniene J, Majiene D, Peciura R, Laukeviciene A, Bernatoniene R, Mekas T, Kasauskas A, Kopustinskiene D. The effect of Ginkgo biloba extract on mitochondrial oxidative phosphorylation in the normal and ischemic rat heart. Phytother Res. 2011 Jul;25(7):1054-60. doi: 10.1002/ptr.3399. PubMed PMID: 21259351.

Explore Compound Types